N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide
Description
N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide is a halogenated acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a 4-fluorophenyl moiety on the acetamide backbone. The presence of electron-withdrawing chlorine and fluorine substituents influences its electronic structure, solubility, and intermolecular interactions, making it a subject of interest in crystallography and medicinal chemistry .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-6-11(16)8-13(7-10)18-14(19)5-9-1-3-12(17)4-2-9/h1-4,6-8H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLREMHBWQMHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or protein production.
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties in animal models. Initial screenings suggest that it may possess efficacy against seizures induced by electrical stimulation (maximal electroshock tests). The structure-activity relationship (SAR) studies indicate that modifications to the phenyl groups can enhance its anticonvulsant effects, highlighting its potential in epilepsy treatment .
Drug Development
This compound is being investigated as a lead compound in drug development due to its favorable pharmacological profile. Its ability to interact with specific molecular targets makes it a valuable candidate for designing new therapeutic agents aimed at treating neurological disorders and infections.
Cancer Research
Recent studies have explored the compound's potential in oncology. Preliminary data suggest that it may inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is currently under investigation, with ongoing research aimed at elucidating its mechanisms of action.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticonvulsant Activity | Identified as having significant efficacy in MES seizure models; structural modifications enhance activity. |
| Study 2 | Antitubercular Activity | Developed derivatives showed potent activity against Mycobacterium tuberculosis; MIC values as low as 4 μg/mL reported. |
| Study 3 | Synthesis and Characterization | Established synthetic routes and characterized biological activities; potential applications in drug development highlighted. |
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Crystal Geometry
The crystal structures of N-aryl acetamides are highly sensitive to substituent positions and electronic properties. For example:
- N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide (): The 3,5-dichloro substitution on the phenyl ring induces a planar molecular geometry due to steric and electronic effects. This compound crystallizes in a monoclinic system with one molecule per asymmetric unit, influenced by strong halogen-halogen interactions .
- 2-chloro-N-(3,5-dichlorophenyl)acetamide (35DCPCA) (): The 3,5-dichloro substitution on the aromatic ring and a chloro group on the acetamide backbone result in a twisted conformation, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice. This contrasts with ortho- and para-chloro analogs (e.g., 2CPCA, 4CPCA), where substituent position alters dihedral angles and packing efficiency .
Table 1: Crystallographic Comparison of Selected N-Aryl Acetamides
Biological Activity
N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of acetamides with significant modifications to enhance biological activity. The presence of halogen atoms (chlorine and fluorine) in its structure is believed to influence its lipophilicity and receptor binding properties, which are critical for its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, a series of derivatives were evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |
| 3,4-Dichlorocinnamanilides | <1 | MRSA |
| 4-Chlorocinnamanilides | <10 | E. faecalis |
Note: The specific MIC for this compound needs further investigation.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds with similar structural features demonstrated minimal cytotoxic effects on primary mammalian cells, indicating a favorable safety profile.
Table 2: Cytotoxicity Results
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound 3m | 16 | Vero cell line |
| Compound 1i | <10 | Various tumor cell lines |
Structure-Activity Relationships (SAR)
The incorporation of halogen groups such as chlorine and fluorine has been shown to enhance the biological activity of acetamide derivatives. The position and number of these substituents significantly affect the compound's interaction with biological targets. For instance, the presence of both a dichloro group and a fluoro group has been correlated with increased potency against specific pathogens.
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated a series of phenoxy-N-phenylacetamide derivatives against M. tuberculosis. The most potent derivative exhibited an MIC value of 4 µg/mL against both drug-sensitive and resistant strains. This suggests that modifications similar to those in this compound could yield promising antitubercular agents .
- Cytotoxicity Profiling : In another study focusing on thiazol-4-one derivatives, compounds with fluorinated phenyl rings displayed significant cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells . This pattern may also be expected in derivatives of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
